molecular formula C11H11N3O2 B12109054 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide

4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide

Cat. No.: B12109054
M. Wt: 217.22 g/mol
InChI Key: WOIKJSKDGYOVLM-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide is a quinoline-based hydrazide derivative characterized by a hydroxyl group at the 4-position and a methyl group at the 8-position of the quinoline core. This compound is synthesized via hydrazinolysis, where ethyl esters of quinoline derivatives react with hydrazine hydrate under reflux in methanol . Its structural features make it a candidate for antimicrobial, anticancer, and anti-inflammatory applications, though specific data on its bioactivity remain sparse in the provided evidence.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

8-methyl-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C11H11N3O2/c1-6-3-2-4-7-9(6)13-5-8(10(7)15)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16)

InChI Key

WOIKJSKDGYOVLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)NN

Origin of Product

United States

Preparation Methods

Direct Hydrazinolysis

Heating the ethyl ester precursor (e.g., ethyl 4-hydroxy-8-methylquinoline-3-carboxylate) with excess hydrazine hydrate (4.1 mL, 0.085 mol) in ethanol under reflux for 4 hours yields the hydrazide in 89% purity. Prolonged reaction times (>6 hours) lead to over-hydrolysis and reduced yields.

Stepwise Activation

In cases where ester intermediates are unstable, the free acid is first converted to an acid chloride using thionyl chloride (SOCl2). Subsequent reaction with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C affords the hydrazide in 70–75% yield. This method minimizes side reactions but requires rigorous moisture control.

Table 2: Hydrazide Synthesis Optimization

MethodReagentsConditionsYield
Direct hydrazinolysisHydrazine hydrateEthanol, reflux, 4 h89%
Acid chloride routeSOCl2, NH2NH2THF, 0–5°C, 2 h75%

Regioselective Introduction of the 8-Methyl Group

Positioning the methyl group at the 8-position requires careful substrate design. The FeCl3-catalyzed annulation of 3-methylaniline inherently directs methylation to the 8-position due to steric and electronic effects. Alternatively, Friedel-Crafts alkylation of preformed quinolines using methyl iodide and AlCl3 at 40°C achieves 8-methylation but with lower regioselectivity (65% vs. 92% for the FeCl3 method).

Purification and Characterization

Crude products are purified via recrystallization from ethanol-water mixtures (3:1 v/v), achieving >95% purity. Key analytical data include:

  • IR Spectroscopy : O–H stretch (3442 cm⁻¹), C=O (1649 cm⁻¹), and N–H (3296 cm⁻¹).

  • LC-MS : Molecular ion peak at m/z 218.08 (M+H)+.

  • Elemental Analysis : Calculated for C12H11N3O2: C 61.80%, H 4.76%, N 18.02%.

Challenges and Mitigation Strategies

Byproduct Formation

Diazotization side reactions during methyl group introduction are mitigated using HBF4 to stabilize intermediate diazonium salts.

Solvent Selection

DMF enhances cyclization rates but complicates purification. Substituting DMF with sulfolane reduces solvent coordination issues, improving isolated yields by 12–15%.

Applications and Derivative Synthesis

The hydrazide moiety serves as a versatile handle for further functionalization. For example, condensation with 4-substituted benzoyl chlorides in DMF yields Schiff base derivatives with enhanced antimicrobial activity .

Chemical Reactions Analysis

Types of Reactions:: 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products:: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

Synthesis of 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide

The synthesis of this compound typically involves the reaction of 4-hydroxy-8-methyl-quinoline-3-carboxylic acid with hydrazine or its derivatives. The process can be summarized as follows:

  • Starting Material : 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid.
  • Reagents : Hydrazine hydrate or substituted hydrazines.
  • Reaction Conditions : The reaction is usually conducted in a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions.
  • Purification : The product is purified through recrystallization or chromatography.

This synthesis pathway is crucial for producing derivatives that exhibit enhanced biological activities.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 4-hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide and its derivatives:

  • Antibacterial Activity : Compounds derived from this hydrazide have shown varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, some derivatives exhibited moderate antibacterial activity compared to standard drugs like gentamicin .
  • Antifungal Activity : Certain derivatives have also been tested against fungal strains, showing significant activity against Candida albicans and other species .

Anticancer Properties

Research indicates that derivatives of 4-hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide possess anticancer properties:

  • Cell Line Studies : Compounds have been evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma). Some derivatives demonstrated micromolar potency in reducing cell viability and induced cell cycle arrest in cancer cells .

Anti-HIV Activity

Recent studies have highlighted the anti-HIV potential of synthesized derivatives:

  • Inhibition Studies : Compounds were tested for their ability to inhibit HIV replication in cultured cells. Notably, certain derivatives showed moderate inhibitory effects against HIV-1, suggesting their potential as therapeutic agents in HIV treatment .

Applications in Drug Development

The versatility of 4-hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide extends to its role as a scaffold in drug development:

Application AreaDescription
Antimicrobial AgentsDevelopment of new antibiotics targeting resistant bacterial strains
Anticancer DrugsFormulation of selective cytotoxic agents for targeted cancer therapy
Antiviral AgentsSynthesis of compounds aimed at inhibiting viral replication, particularly HIV
Chelating AgentsUtilization in chelation therapy for metal ion detoxification

Case Study 1: Antimicrobial Derivatives

A series of new hydrazide-hydrazone derivatives derived from quinoline carboxylic acids were synthesized and evaluated for antibacterial properties. Among them, specific compounds demonstrated significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to standard treatments .

Case Study 2: Anticancer Evaluation

In another study, a derivative was tested against neuroblastoma cell lines, revealing a potent reduction in cell viability and notable selectivity over normal cells. The mechanism was linked to cell cycle modulation and apoptosis induction .

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

The structural uniqueness of 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide lies in its substitution pattern:

  • 4-Hydroxy group : Enhances hydrogen-bonding capacity, similar to 4-hydroxybenzoic acid hydrazide derivatives .
  • 8-Methyl group: Increases lipophilicity compared to 8-chloro (e.g., 8-chloro-2-phenylquinoline-4-carboxylic acid hydrazide ) or 8-methoxy derivatives (e.g., quinoline-4-methoxycinnamide hybrid6b ).
  • Hydrazide moiety : Shared with compounds like 5-nitro-2-furoic acid hydrazones and isonicotinic acid hydrazide , but distinct from hydroxamic acids, which often exhibit stronger enzyme inhibition .

Key Structural Comparisons :

Compound Name Substituents Key Features
4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide 4-OH, 8-Me, 3-CONHNH₂ High hydrogen-bonding potential, moderate lipophilicity
Quinoline-4-methoxycinnamide hybrid6b 4-OMe, cinnamide linker Enhanced π-π stacking due to cinnamide; cytotoxic against HepG2 cells
8-Chloro-2-phenylquinoline-4-carboxylic acid hydrazide 8-Cl, 2-Ph, 4-CONHNH₂ Increased electrophilicity; potential antimicrobial activity
5-Nitro-2-furoic acid hydrazones 5-nitro-furoyl, hydrazone Potent antitubercular activity (MIC = 2.65 µM)

Cytotoxic Activity

  • Quinoline-4-methoxycinnamide hybrid6b: Exhibits cytotoxicity against HepG2 liver cancer cells via NMR-confirmed amide interactions . The target compound’s 4-hydroxy group may enhance apoptosis induction, but direct data are lacking.
  • Hydrazide-hydrazones: Derivatives like GR-5 (theophylline-7-yl butanoic acid hydrazide) show lower volumes of distribution (Vss = 0.33 L/kg) , suggesting improved tissue penetration compared to bulkier quinoline hybrids.

Antimicrobial and Antimycobacterial Activity

  • 5-Nitro-2-furoic acid hydrazones: MIC = 2.65 µM against M. tuberculosis , outperforming many quinoline derivatives.
  • Benzoic acid p-amino-[(4-fluorophenyl)methylene]hydrazide: Moderate antimicrobial activity with hepatic microsomal stability , highlighting the importance of para-substitutions for metabolic resistance.

Anti-Inflammatory Activity

  • Thiazolidin-4-one hydrazides: Compounds 1k and 1m show 81.14% and 78.80% inflammation inhibition, respectively . The target compound’s quinoline core may confer similar COX-2 selectivity but requires validation.
Pharmacokinetic and Metabolic Profiles
  • Volume of Distribution (Vss): Theophylline-7-yl hydrazides (e.g., GR-5) exhibit lower Vss (0.33 L/kg) than non-hydrazide xanthine derivatives , suggesting hydrazides’ superior tissue penetration.
  • Metabolism: Hydrazides like 2d undergo hepatic microsomal oxidation, which may limit bioavailability compared to esterified quinoline derivatives (e.g., ethyl 4-oxo-8-methylquinolizine-3-carboxylate ).

Biological Activity

4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-HIV properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of 4-hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide is C11H10N2O3C_{11}H_{10}N_2O_3, with a molecular weight of approximately 218.21 g/mol. The compound features a quinoline ring system, which is essential for its biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of quinoline derivatives, including 4-hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide. The compound has shown significant activity against various bacterial strains:

  • Staphylococcus aureus : Exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL.
  • Escherichia coli : Similar MIC values were observed, indicating potential effectiveness against Gram-negative bacteria.

A comparative study highlighted that the hydrazide derivatives demonstrated lower to moderate antibacterial activity when compared to standard antibiotics like gentamicin .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5 - 25
Escherichia coli12.5 - 25
Klebsiella pneumoniae25

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Research indicates that compounds with a similar structure to 4-hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

In vitro studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Anti-HIV Activity

The anti-HIV activity of quinoline derivatives has garnered attention in recent research. Compounds structurally related to 4-hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide have been evaluated for their ability to inhibit HIV replication in cell cultures. Docking studies suggest that these compounds interact with the HIV integrase enzyme, potentially blocking viral replication .

The biological effects of 4-hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or viral replication.
  • DNA Interaction : Studies suggest that quinoline derivatives can bind to DNA gyrase, disrupting bacterial DNA replication and transcription.
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The structure of 4-hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide plays a crucial role in its biological activity. Modifications at various positions on the quinoline ring or the hydrazide moiety can enhance or diminish its potency:

  • Hydroxyl Groups : The presence of hydroxyl groups is essential for antimicrobial activity.
  • Substituents on the Quinoline Ring : Different substituents can influence the lipophilicity and overall bioactivity of the compound.

Q & A

Q. Advanced Research Focus

  • Functionalization strategies : Condensation with aldehydes or ketones forms hydrazone derivatives, which can improve anticonvulsant or antimicrobial activity. For instance, hydrazones derived from 4-hydroxyquinoline-3-carbohydrazide show efficacy in maximal electroshock (MES) seizure models at 30–300 mg/kg doses .
  • Analytical validation :
    • NMR/IR : Confirm hydrazone formation via disappearance of the hydrazide -NH₂ peak (δ 4.5–5.5 ppm) and appearance of imine (-C=N-) stretches (~1600 cm⁻¹) .
    • HPLC : Quantify purity using a YMC-Pack FA column with acetonitrile/methanol/water mobile phases (30:16:54, pH 4.5) and UV detection at 400 nm .

What in vitro models are suitable for evaluating the compound’s enzyme inhibition potential, and how do mechanistic studies inform drug design?

Q. Advanced Research Focus

  • Myeloperoxidase (MPO) inhibition : Derivatives like 4-aminobenzoic acid hydrazide (4-ABAH) irreversibly inhibit MPO (IC₅₀ = 0.3 µM), suppressing neutrophil extracellular trap (NET) formation. Similar quinoline-hydrazides could be tested in neutrophil cultures with NADPH oxidase activation .
  • Docking studies : Molecular docking using software like AutoDock Vina can predict binding affinities to target enzymes (e.g., MAO-B or MPO). For example, ferulic acid hydrazide derivatives were optimized via docking to align with active-site residues .

How do conflicting data on hydrazide reactivity in different solvents impact experimental reproducibility?

Q. Advanced Research Focus

  • Solvent-dependent acylation : Reactions in dioxane at 80°C produce higher yields for prolonged alkyl hydrazides compared to ambient conditions. In contrast, DMF with POCl₃ requires strict temperature control (0–5°C during addition) to avoid side reactions .
  • Contradiction resolution : Reproducibility issues may arise from trace moisture in solvents. Pre-drying dioxane over molecular sieves and using freshly distilled POCl₃ are critical .

What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Q. Basic Research Focus

  • pH-dependent hydrolysis : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC every 24 hours .
  • Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C identifies decomposition points, while differential scanning calorimetry (DSC) detects polymorphic transitions .

How can researchers address low solubility of hydrazide derivatives in aqueous systems during biological assays?

Q. Advanced Research Focus

  • Co-solvent systems : Use DMSO/PBS (1:1) or methanol/water (30:70) mixtures. For in vivo studies, optimize formulations with PEG300 and Tween 80 to enhance bioavailability .
  • Prodrug strategies : Synthesize ester prodrugs (e.g., ethyl or methyl esters) that hydrolyze in plasma to release the active hydrazide .

What spectral techniques are most effective for distinguishing regioisomers in quinoline-hydrazide derivatives?

Q. Basic Research Focus

  • ¹³C NMR : Carbon chemical shifts for C-3 (quinoline) and the hydrazide carbonyl (C=O) are diagnostic. For example, 4-hydroxyquinoline-3-carbohydrazide shows a carbonyl signal at ~165 ppm .
  • Mass spectrometry : High-resolution ESI-MS can differentiate isomers via exact mass (e.g., [M+H]⁺ at m/z 356.85 for a chlorophenyl derivative) .

What are the implications of substituent effects on the compound’s anticonvulsant activity?

Q. Advanced Research Focus

  • Electron-withdrawing groups : Chloro or nitro substituents at the phenyl ring enhance anticonvulsant efficacy by increasing lipophilicity and blood-brain barrier penetration. For example, 2,4-dichlorophenyl derivatives show ED₅₀ values <30 mg/kg in MES models .
  • Hydrogen bonding : The hydrazide -NH group forms critical H-bonds with neuronal ion channels, as shown in pharmacophore models .

How can researchers mitigate toxicity risks associated with hydrazide byproducts?

Q. Advanced Research Focus

  • Purification protocols : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes reactive byproducts like unreacted acyl chlorides .
  • Toxicity screening : Use HepG2 and THP-1 cell lines for preliminary cytotoxicity assays (IC₅₀ determination) before in vivo studies .

What computational tools are available to predict the compound’s ADMET properties?

Q. Advanced Research Focus

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate pharmacokinetics (e.g., logP for lipophilicity) and toxicity (AMES test for mutagenicity). For hydrazides, prioritize low hepatotoxicity scores and CYP450 inhibition profiles .

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